molecular formula C23H21N5O4S B2850963 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-90-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2850963
CAS No.: 894040-90-5
M. Wt: 463.51
InChI Key: JGPBCZRJIVWVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-14-3-2-4-15(11-14)20-26-23-28(27-20)17(13-33-23)7-8-24-21(29)22(30)25-16-5-6-18-19(12-16)32-10-9-31-18/h2-6,11-13H,7-10H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPBCZRJIVWVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound with high purity?

Answer:
Synthesis involves multi-step protocols, typically starting with the condensation of thiazolo-triazole precursors with oxalamide derivatives. Key steps include:

  • Ring Formation: Cyclization of thiazolo[3,2-b][1,2,4]triazole using catalysts like Lewis acids (e.g., ZnCl₂) under reflux conditions .
  • Coupling Reactions: Amide bond formation via EDCI/HOBt-mediated coupling, requiring anhydrous solvents (e.g., DMF) and nitrogen atmosphere to prevent hydrolysis .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
    Optimization Tips:
  • Monitor reaction progress with TLC every 2 hours.
  • Adjust pH to 7–8 during aqueous workup to minimize side-product formation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

Answer:
Discrepancies often arise from assay variability or structural analogs. Methodological approaches include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) and IC₅₀ protocols .
  • Structural Validation: Confirm batch consistency via HPLC-UV (C18 column, 254 nm) and ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) .
  • Target Profiling: Use kinase panels or proteome microarrays to identify off-target interactions .

Basic: Which spectroscopic and computational techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C-NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 520.1543 for C₂₇H₂₃N₅O₄S) .
  • FT-IR: Identify amide C=O stretches (~1680 cm⁻¹) and thiazole C-S-C (~680 cm⁻¹) .
  • In Silico Validation: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Advanced: What strategies are employed to elucidate the compound’s mechanism of action?

Answer:

  • Protein Binding Studies: Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) for targets like COX-2 or EGFR .
  • Gene Knockdown: CRISPR/Cas9-mediated deletion of suspected targets (e.g., NF-κB) followed by viability assays .
  • Metabolomics: LC-MS/MS profiling of treated cells to identify disrupted pathways (e.g., arachidonic acid metabolism) .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Answer:

  • Dosing: Administer 10–50 mg/kg (oral/IP) in rodent models, with plasma collection at 0.5, 2, 6, 12, and 24 hours .
  • Bioanalysis: Quantify plasma levels via UPLC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
  • Tissue Distribution: Sacrifice cohorts at 6 and 24 hours; homogenize organs (liver, kidney) for extraction and analysis .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

  • Unreacted Intermediates: Detectable via HPLC retention times (e.g., thiazolo-triazole precursor at 4.2 min vs. product at 6.5 min). Remove via fractional crystallization .
  • Oxidation Byproducts: Use antioxidants (e.g., BHT) in reflux steps to prevent dioxin ring degradation .
  • Solvent Adducts: Eliminate by vacuum drying at 40°C for 48 hours .

Advanced: How can molecular docking and MD simulations predict target interactions?

Answer:

  • Docking: Use AutoDock Vina with crystal structures (PDB: 1M17 for COX-2). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic contacts with Tyr355 .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability; calculate RMSD <2 Å for viable targets .
  • Free Energy Calculations: Use MM-PBSA to estimate ΔGbinding; values <-8 kcal/mol suggest high affinity .

Advanced: What formulation strategies improve solubility for pharmacological testing?

Answer:

  • Co-Solvents: Use 10% DMSO + 5% Cremophor EL in saline for in vitro assays .
  • Nanoemulsions: Prepare with Tween 80 and soybean oil (particle size <200 nm via dynamic light scattering) .
  • Solid Dispersion: Mix with PVP-K30 (1:3 ratio) and lyophilize to enhance dissolution rate 3-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.